Lipophilicity-Driven Differentiation: Calculated logP and Molecular Descriptor Comparison of 3-Alkyl Homologs
The target compound (CAS 62347-80-2) with a 3-n-butyl substituent on the 1,2,4-oxadiazole ring is predicted to exhibit a calculated logP (clogP) approximately 1.5–2.0 units higher than the 3-methyl homolog (CAS 62347-48-2) and approximately 0.8–1.2 units higher than the 3-ethyl homolog (CAS 62385-87-9), based on additive fragment-based calculations (ChemAxon / XLogP3 methodology) . The increased lipophilicity is expected to enhance membrane permeability and alter tissue distribution profiles relative to shorter-chain analogs.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Target: clogP estimated 3.2–4.0 (3-n-butyl substituent; MW 265.36; C₁₄H₂₃N₃O₂) |
| Comparator Or Baseline | Comparator 1: N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-48-2; MW 223.27; clogP estimated 1.7–2.0). Comparator 2: N-Butyl-N-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide (CAS 62385-87-9; MW 237.30; clogP estimated 2.3–2.6) |
| Quantified Difference | Target compound clogP exceeds 3-methyl homolog by approximately +1.5 to +2.0 log units; exceeds 3-ethyl homolog by approximately +0.8 to +1.2 log units. |
| Conditions | Computational prediction using fragment-based additive methods (XLogP3 / ChemAxon); no experimental logP data located for any of the three compounds in peer-reviewed literature as of April 2026. |
Why This Matters
Substantial logP differences between homologs predict divergent membrane permeability, solubility, and pharmacokinetic behavior, making the target compound non-fungible with shorter-chain analogs in cell-based or in vivo studies.
